4-Bromo-3-cyclopropylbenzo[d]isoxazole
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Overview
Description
4-Bromo-3-cyclopropylbenzo[d]isoxazole is a heterocyclic compound featuring a bromine atom, a cyclopropyl group, and an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyclopropylbenzo[d]isoxazole typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and a nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-cyclopropylbenzo[d]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Oxidized derivatives of the isoxazole ring.
Scientific Research Applications
4-Bromo-3-cyclopropylbenzo[d]isoxazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropylbenzo[d]isoxazole involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
3-Cyclopropylbenzo[d]isoxazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
4-Chloro-3-cyclopropylbenzo[d]isoxazole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness: 4-Bromo-3-cyclopropylbenzo[d]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyl-1,2-benzoxazole |
InChI |
InChI=1S/C10H8BrNO/c11-7-2-1-3-8-9(7)10(12-13-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
CNWHWDJTZQDALO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
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